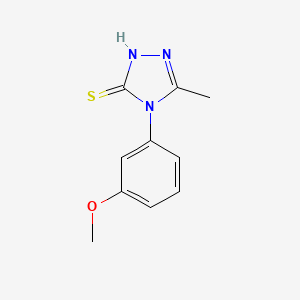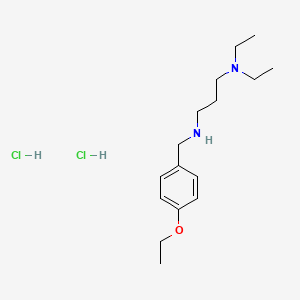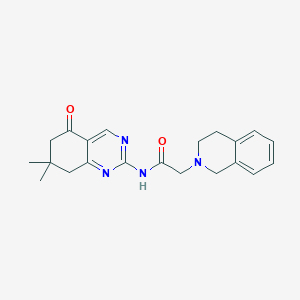![molecular formula C15H18BrNO4 B4669844 1-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4669844.png)
1-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]-2,5-pyrrolidinedione
Overview
Description
1-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]-2,5-pyrrolidinedione, commonly known as BDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDP is a pyrrolidinedione derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Mechanism of Action
The mechanism of action of BDP is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. BDP has been shown to enhance the release of dopamine and norepinephrine, which are two neurotransmitters that play a key role in regulating mood, attention, and motivation.
Biochemical and Physiological Effects:
BDP has a wide range of biochemical and physiological effects, making it a promising candidate for use in various research applications. Some of the most notable effects of BDP include increased neuronal firing, enhanced cognitive function, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
BDP has several advantages for use in lab experiments, including its ability to enhance neuronal firing and improve cognitive function. However, there are also some limitations to its use, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on BDP, including further studies on its mechanism of action, potential applications in cancer research, and its use as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the optimal dosage and administration methods for BDP, as well as its potential side effects.
Scientific Research Applications
BDP has been extensively studied for its potential applications in scientific research. One of the most promising applications of BDP is in the field of neuroscience, where it has been shown to have a significant impact on neuronal activity. BDP has been shown to enhance the release of neurotransmitters such as dopamine and norepinephrine, resulting in increased neuronal firing and improved cognitive function.
In addition to its potential applications in neuroscience, BDP has also been studied for its potential use in cancer research. BDP has been shown to have anti-cancer properties, with studies demonstrating that it can inhibit the growth of various types of cancer cells.
properties
IUPAC Name |
1-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO4/c1-10-8-11(2)15(12(16)9-10)20-6-3-7-21-17-13(18)4-5-14(17)19/h8-9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBXHALXPBQXKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCCON2C(=O)CCC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795155 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B4669767.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2-(phenylthio)acetamide](/img/structure/B4669777.png)
![7-({[5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4669783.png)
![ethyl 4-amino-2-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4669791.png)
![4-{[3-{[(3-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B4669799.png)
![N-{[2-(4-methoxybenzoyl)hydrazino]carbonothioyl}pentanamide](/img/structure/B4669822.png)
![N-{5-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B4669855.png)
![isopropyl 4-(4-tert-butylphenyl)-5-methyl-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4669857.png)
![N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-thiophenecarboxamide](/img/structure/B4669859.png)
![2-[(4-fluorobenzyl)amino]-7-(4-methoxyphenyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4669867.png)
![N-benzyl-2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-phenylacetamide](/img/structure/B4669873.png)

